Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and synthetic compounds with significant biological activities .
Mechanism of Action
Target of Action
The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is the monoaminergic system in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors .
Mode of Action
1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities . This inhibition increases monoamine neurotransmitter levels in the brain . It also inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals .
Biochemical Pathways
1MeTIQ shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to be important for its neuroprotective activity .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of MAO enzymes and the shift in dopamine metabolism result in increased levels of monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Action Environment
Oxidative stress, a major contributing factor in a range of brain pathologies and in the etiology of depression, may influence the effectiveness of 1metiq .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some THIQs have been found to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters .
Cellular Effects
Studies on similar compounds suggest potential neuroprotective effects . For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain, has been studied in a model of streptozotocin-induced neuropathic pain . It was found that 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .
Molecular Mechanism
It is known that THIQs can interact with the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin . This suggests that this compound may exert its effects at the molecular level through interactions with these neurotransmitter systems.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function . For instance, chronic administration of high doses of TIQ was found to cause a mild but significant decrease in striatal dopamine concentration in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Research on similar compounds suggests that their effects can vary with dosage . For example, high doses of TIQ were found to cause a decrease in striatal dopamine concentration in rats .
Metabolic Pathways
It is known that THIQs can be involved in the metabolism of neurotransmitters, interacting with enzymes such as MAO and COMT .
Transport and Distribution
Studies on similar compounds suggest that they can penetrate the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Pictet-Spengler reaction remains a cornerstone in the synthesis of tetrahydroisoquinoline derivatives, and its scalability makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: Found in various natural products and has diverse biological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000757 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79815-19-3, 57060-86-3 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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